molecular formula C24H19N3O4 B11340173 N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11340173
M. Wt: 413.4 g/mol
InChI Key: GNCMWDLXFXRROA-UHFFFAOYSA-N
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Description

N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by its unique structure, which includes a benzyl group, a dihydrobenzodioxin moiety, a pyridinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the dihydrobenzodioxin moiety: This step may involve the use of specific reagents and catalysts to ensure the correct positioning of the dihydrobenzodioxin group.

    Incorporation of the pyridinyl group: Pyridinylation can be carried out using pyridine derivatives and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or pharmacological effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H19N3O4/c28-24(27(23-8-4-5-11-25-23)16-17-6-2-1-3-7-17)19-15-21(31-26-19)18-9-10-20-22(14-18)30-13-12-29-20/h1-11,14-15H,12-13,16H2

InChI Key

GNCMWDLXFXRROA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5

Origin of Product

United States

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